cyclobutane-1,3-dicarboxylic acid

Metal-Organic Frameworks Gas Separation Pore Engineering

Generic diacids cannot provide the subangstrom rigidity or stereochemical precision required for advanced MOF and medicinal chemistry applications. Cyclobutane-1,3-dicarboxylic acid (CBDA, CAS 2398-16-5) offers isomer-dependent geometry control critical for performance outcomes. • trans-CBDA enables 30% MOF lattice compression, delivering an 8-fold C₂H₂/CO₂ selectivity increase (2.6 → 20.8). • trans isomer is 60-fold more potent than cis at NMDA receptors-isomeric purity non-negotiable. • cis-CBDA provides a puckered conformation for tailored hydrogen-bonded networks in crystal engineering. • Poly-α-truxillate derivatives match PET thermal/chemical stability as renewable polymer building blocks. Specify cis or trans isomer when ordering. Isomerically pure batches available for R&D-scale procurement.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 2398-16-5
Cat. No. B1295317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclobutane-1,3-dicarboxylic acid
CAS2398-16-5
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESC1C(CC1C(=O)O)C(=O)O
InChIInChI=1S/C6H8O4/c7-5(8)3-1-4(2-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)
InChIKeyWYHYNUWZLKTEEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CBDA: Semi-Rigid Diacid Building Block


Cyclobutane-1,3-dicarboxylic acid (CBDA, CAS: 2398-16-5) is a cyclic aliphatic diacid characterized by a four-membered carbocyclic ring and two carboxyl groups. It exists as cis and trans geometric isomers, with distinct stereochemical and conformational properties that critically influence its application outcomes. CBDA functions as a semi-rigid building block in polymer science and as a bioisosteric (BIS) linker in Metal-Organic Frameworks (MOFs), where its short, rigid structure enables subangstrom structural tuning [1]. Its derivatives are also employed in medicinal chemistry, notably as conformationally constrained scaffolds for neurotransmitter receptor agonists and as linker components in PROTAC (PROteolysis TArgeting Chimera) molecules [2].

Workflow MOF pore engineering, drug discovery scaffold
Selection Isomer purity (trans or cis)
Use Context Semi-rigid bioisosteric linker

CBDA: Isomer Purity and Ring Conformation


The procurement of cyclobutane-1,3-dicarboxylic acid cannot be reduced to a generic diacid selection due to the profound impact of isomerism and ring conformation on downstream performance. The cis and trans isomers exhibit drastically different biological activities—the trans isomer of a derivative is a 60-fold more potent NMDA agonist than the cis isomer—and cannot be used interchangeably [1]. Furthermore, the cyclobutane ring's ability to adopt planar or puckered conformations, dependent on isomerism and environment, dictates its behavior in solid-state materials and crystal engineering [2]. The trans isomer provides a bioisosteric replacement for p-benzene moieties in MOFs, enabling subangstrom pore compression unachievable with larger or more flexible aliphatic diacids like 1,3-adamantanedicarboxylic acid or cyclohexane-1,3-dicarboxylic acid [3]. These strict stereochemical and conformational requirements render simple replacement with close analogs scientifically invalid for applications demanding precise molecular geometry.

Isomer-dependent receptor response

trans isomer yields ~60-fold higher NMDA response vs cis; cis may not reproduce activation profile. Isomer interchange invalid for tool compounds.

Ring conformation mismatch

Planar trans vs. puckered cis conformations alter crystal packing and hydrogen-bond networks. Solid-state properties may not transfer between isomers.

Larger aliphatic diacid substitution

Cyclohexane or adamantane diacids lack the subangstrom pore compression achievable with CBDA. MOF geometry may differ significantly.

CBDA Quantitative Performance Comparison


trans-CBDA for MOF Pore Compression

In the synthesis of pore-space-partitioned (pacs) Metal-Organic Frameworks, substituting the conventional aromatic linker 1,4-benzenedicarboxylate (1,4-H2BDC) with trans-1,3-cyclobutanedicarboxylate (trans-CBDC) resulted in a 30% compression of the unit cell c/a ratio, achieving extreme pore shrinkage to subangstrom dimensions. This compression was coupled with an increase in C2H2/CO2 gas separation selectivity from 2.6 to 20.8—an 8-fold improvement—directly attributed to the shorter and more rigid aliphatic cyclobutane linker [1].

MOF Pore Compression
Head-to-head
30% c/a compression, selectivity 20.8 vs 2.6 (8×)
Subangstrom pore tuning for high-selectivity gas separation
pacs MOF platform; compared to 1,4-benzenedicarboxylate
Metal-Organic Frameworks Gas Separation Pore Engineering

NMDA Receptor Agonism: Isomer-Dependent Potency

In a study evaluating agonists at N-methyl-D-aspartic acid (NMDA) receptors, the trans isomer of a 1-aminocyclobutane-1,3-dicarboxylic acid derivative (compound 7b) exhibited an EC50 approximately 20 times more potent than NMDA itself in depolarizing rat brain cortical wedge preparations. In contrast, the corresponding cis isomer was only one-third as potent as NMDA, representing a 60-fold difference in agonist activity between the two stereoisomers [1].

NMDA Receptor Agonism
Head-to-head
trans isomer: ~20× vs NMDA; cis: 0.33×; 60-fold difference
Isomer-specific receptor interaction; trans geometry critical for binding
Rat cortical wedge assay; derivative data
Medicinal Chemistry Neuroscience NMDA Receptor

Crystal Conformation: Planar trans vs. Puckered cis-CBDA

Single-crystal X-ray diffraction studies have definitively established that the cyclobutane ring conformation is isomer-dependent. The trans-1,3-cyclobutanedicarboxylic acid molecule crystallizes with a planar cyclobutane ring (C-C bond lengths: 1.552 ± 0.006 Å and 1.567 ± 0.006 Å), a relatively rare conformation for cyclobutanes [1]. In contrast, the cis isomer adopts a puckered ring conformation with a dihedral angle of 149° ± 3° and an average C-C bond length of 1.554 ± 0.01 Å [2].

Crystal Conformation
Reported
trans: planar ring; cis: puckered, 149° dihedral
Conformation dictates crystal packing and H-bonding networks
Single-crystal XRD; solid-state only
Crystal Engineering Solid-State Chemistry Conformational Analysis

CBDA Research & Industrial Application Scenarios


MOF Pore Engineering for Gas Separations

Researchers requiring subangstrom control over MOF pore dimensions for challenging gas separations (e.g., C2H2/CO2) should prioritize trans-cyclobutane-1,3-dicarboxylic acid over conventional aromatic linkers like 1,4-benzenedicarboxylic acid. The 30% lattice compression achievable with trans-CBDC enables an 8-fold increase in C2H2/CO2 selectivity (from 2.6 to 20.8), a performance leap that cannot be matched by larger or more flexible aliphatic diacids [1].

NMDA Receptor Tool Compound Development

For the synthesis of potent and selective NMDA receptor agonists, isomerically pure trans-cyclobutane-1,3-dicarboxylic acid or its derivatives are mandatory. Substituting with the cis isomer reduces agonist potency by 60-fold relative to the trans form, and substituting with non-cyclobutane aliphatic diacids fails to provide the necessary conformational constraint for high-affinity orthosteric site binding [2].

Semi-Rigid Monomer for Stable Polyesters

Materials scientists synthesizing polyesters with thermal and chemical stability comparable to polyethylene terephthalate (PET) can utilize CBDA derivatives (e.g., α-truxillic acid) as semi-rigid, renewable building blocks. Poly-α-truxillates derived from CBDA monomers exhibit semi-crystalline properties and demonstrated stability to sunlight, heat, acid, and base treatments comparable to PET, positioning them as viable bio-based alternatives to petroleum-derived aromatic diacids [3].

Crystal Engineering with Defined CBDA Conformations

Projects requiring precise control over solid-state packing and hydrogen-bonding networks should select the specific CBDA isomer based on its conformation: planar trans-CBDA for linear, chain-like hydrogen-bonded arrays, or puckered cis-CBDA for different spatial arrangements. The documented planarity of trans-CBDA (with C-C bonds of 1.552-1.567 Å) versus the 149° dihedral angle of cis-CBDA provides a rational basis for selecting the appropriate isomer in crystal engineering [4].

Application
Selection Property
Validation Focus
MOF pore engineering
trans isomer geometry and purity
Pore size distribution and selectivity assays
NMDA receptor research
trans-isomer identity
Receptor binding and functional response
Bio-based polyester synthesis
Semi-rigid diacid with thermal stability
Thermal and chemical stability testing
Crystal engineering
Planar (trans) or puckered (cis) building block
Crystal packing and H-bond network analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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